Product packaging for 2-Chloro-3-fluorobenzotrifluoride(Cat. No.:CAS No. 109957-97-3)

2-Chloro-3-fluorobenzotrifluoride

Cat. No.: B179445
CAS No.: 109957-97-3
M. Wt: 198.54 g/mol
InChI Key: JWVLYCBMEWUAIX-UHFFFAOYSA-N
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Description

Significance of Fluorinated Aromatic Compounds in Contemporary Chemical Science

The introduction of fluorine into aromatic compounds is a cornerstone of modern chemical science, profoundly influencing the development of pharmaceuticals, agrochemicals, and advanced materials. wikipedia.orgnumberanalytics.com The carbon-fluorine bond is the strongest single bond in organic chemistry, and the high electronegativity of fluorine significantly alters the electronic properties, stability, and reactivity of the parent molecule. wikipedia.org In medicinal chemistry, the strategic placement of fluorine atoms can enhance a drug's metabolic stability, improve its binding affinity to target proteins, and increase its bioavailability. numberanalytics.comresearchgate.netnih.gov It is estimated that approximately 20% of all commercial pharmaceuticals contain fluorine. nih.gov Prominent examples include the antidepressant fluoxetine (B1211875) and the antibiotic ciprofloxacin. wikipedia.orgnumberanalytics.com The unique properties imparted by fluorine make organofluorine compounds a vital area of research for creating novel molecules with tailored functions. numberanalytics.com

Overview of Benzotrifluoride (B45747) Derivatives as Key Synthetic Intermediates

Among fluorinated aromatic compounds, benzotrifluoride (α,α,α-trifluorotoluene) and its derivatives are particularly important as versatile building blocks in organic synthesis. researcher.liferesearchgate.netugent.be The trifluoromethyl (-CF3) group acts as a strong electron-withdrawing group, which influences the reactivity of the aromatic ring. researchgate.netgoogle.com This group is also highly lipophilic, a property that can be crucial for the transport and interaction of molecules in biological systems. Benzotrifluoride derivatives are used as intermediates in the production of a wide array of products, including crop protection chemicals, dyes, and pharmaceuticals. researchgate.net Their relative inertness and ability to dissolve both conventional organic and highly fluorinated molecules also make them useful as solvents in certain chemical reactions, including radical, ionic, and transition-metal-catalyzed processes. researcher.lifeugent.be The development of methods to selectively transform the C-F bonds within the trifluoromethyl group itself is an active area of research, promising to further expand the utility of these compounds. nih.govtcichemicals.com

Specific Research Focus: 2-Chloro-3-fluorobenzotrifluoride within the Context of Advanced Organic Synthesis

Within the broad class of benzotrifluoride derivatives, This compound stands out as a highly specialized intermediate for advanced organic synthesis. evitachem.com This compound, featuring a unique substitution pattern of a trifluoromethyl group, a chlorine atom, and a fluorine atom on the benzene (B151609) ring, offers a precisely defined platform for constructing complex molecules. evitachem.com The distinct electronic and steric environment created by these three substituents dictates the molecule's reactivity, allowing for selective chemical transformations. Its primary utility is as a precursor in the synthesis of high-value products, particularly in the pharmaceutical and agrochemical industries, where specific molecular architectures are required to achieve desired biological activity. evitachem.com The study of this compound provides insights into the nuanced reactivity of polysubstituted aromatic systems and highlights its role as a key component in the synthesis of targeted, functional molecules.

Properties of this compound

PropertyValue
IUPAC Name 1-Chloro-2-fluoro-3-(trifluoromethyl)benzene
CAS Number 109957-97-3
Molecular Formula C7H3ClF4
Molecular Weight 198.54 g/mol
Appearance Clear, colorless liquid

Detailed Research Findings

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step halogenation processes. evitachem.com One common method starts with 2,3-dichlorobenzotrifluoride (B1294808), which undergoes a halogen exchange reaction. evitachem.com In this process, the compound is treated with a fluorinating agent, such as potassium fluoride (B91410), often in the presence of a phase-transfer catalyst to facilitate the reaction in an organic solvent under controlled conditions. evitachem.com

The reactivity of this compound is governed by the electron-withdrawing nature of its substituents. The trifluoromethyl, chloro, and fluoro groups deactivate the aromatic ring towards electrophilic substitution. google.com However, they make the compound susceptible to nucleophilic aromatic substitution, where a nucleophile replaces one of the halogen atoms. evitachem.com The compound can also participate in other key reactions useful in synthetic chemistry, such as:

Oxidation and Reduction: The molecule can be oxidized to form corresponding benzoic acid derivatives or reduced to yield benzyl (B1604629) derivatives under specific reaction conditions. evitachem.com

Coupling Reactions: It can be used in various metal-catalyzed cross-coupling reactions to form more complex bi-aryl compounds or to introduce other functional groups. evitachem.com

Applications in Synthesis

This compound is primarily valued as a key intermediate in the synthesis of complex organic molecules. Its distinct substitution pattern is leveraged to build the core structures of active ingredients in pharmaceuticals and agrochemicals. evitachem.cominnospk.com

Pharmaceutical Synthesis: The compound serves as a precursor for potential therapeutic agents. evitachem.com The trifluoromethyl group is a common feature in modern drugs, and building blocks like this compound provide an efficient route to incorporate this moiety along with other specific halogen patterns into drug candidates.

Agrochemical Production: In the agrochemical industry, it is used in the development of new herbicides, insecticides, and fungicides. nbinno.com The stability and biological activity imparted by the fluorinated substituents are crucial for creating effective and persistent crop protection agents. innospk.com

Specialty Chemicals: Beyond these major fields, it is also employed in the synthesis of specialty chemicals and materials where unique electronic and physical properties are required. evitachem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3ClF4 B179445 2-Chloro-3-fluorobenzotrifluoride CAS No. 109957-97-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1-fluoro-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF4/c8-6-4(7(10,11)12)2-1-3-5(6)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVLYCBMEWUAIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50597490
Record name 2-Chloro-1-fluoro-3-(trifluoromethyl)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1099597-97-3, 109957-97-3
Record name 2-Chloro-1-fluoro-3-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1099597-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-fluoro-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Chloro 3 Fluorobenzotrifluoride and Analogues

Exploration of Regioselectivity in Electrophilic and Nucleophilic Aromatic Substitution on Fluorobenzotrifluorides

The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta-position. libretexts.org Conversely, the fluorine atom is also an electron-withdrawing group via induction but can act as a resonance donor, directing electrophiles to the ortho and para positions. libretexts.org When both are present, their combined effects determine the final position of substitution.

In nucleophilic aromatic substitution (SɴAr) reactions, the electron-withdrawing nature of the -CF₃ group and halogens activates the ring towards attack by nucleophiles. evitachem.com The regioselectivity is dictated by the ability of the substituents to stabilize the negative charge of the Meisenheimer intermediate. researchgate.net Generally, substitution occurs at the positions ortho and para to the strongly electron-withdrawing groups. researchgate.netnih.gov For polyfluoroarenes, SɴAr reactions can sometimes lead to a mixture of regioisomers, necessitating careful control of reaction conditions to achieve selective substitution. nih.gov

Influence of Substituent Effects on Reaction Outcomes

The electronic properties of substituents play a pivotal role in the outcome of synthetic reactions involving benzotrifluoride (B45747) derivatives. acs.org Electron-donating groups can increase the reactivity of the aromatic ring towards electrophilic substitution, while electron-withdrawing groups decrease it. google.com

For instance, in the nitration of substituted benzotrifluorides, the directing effects of the existing substituents can either reinforce or oppose each other. google.com Generally, activating groups have a stronger directing influence than deactivating groups. google.com However, steric hindrance can also play a significant role, often preventing substitution between two meta-positioned substituents. google.com

Computational studies, such as those using Density Functional Theory (DFT), have become valuable tools for predicting the regioselectivity of nucleophilic aromatic substitution reactions by calculating the relative stabilities of the isomeric σ-complex intermediates. researchgate.netnih.gov

Spectroscopic and Computational Characterization of 2 Chloro 3 Fluorobenzotrifluoride

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable tools for probing the molecular structure of 2-Chloro-3-fluorobenzotrifluoride, with each technique offering unique insights into its atomic arrangement and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework and the position of fluorine atoms. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are crucial for confirming the specific arrangement of substituents on the benzene (B151609) ring.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three aromatic protons. Due to the different neighboring substituents (Cl, F, CF₃), each proton resides in a unique electronic environment, leading to three distinct signals. The splitting pattern (multiplicity) of these signals would be complex, arising from couplings to adjacent protons (³JHH) and to the fluorine atoms on the ring (JHF) and in the trifluoromethyl group (JHF).

¹³C NMR: The ¹³C NMR spectrum will display seven distinct signals, one for each of the seven carbon atoms in the molecule (six in the aromatic ring and one in the trifluoromethyl group). The chemical shifts of the ring carbons are significantly influenced by the attached electronegative substituents. Furthermore, the signals for carbons bonded to or near fluorine atoms will exhibit splitting due to carbon-fluorine coupling (¹JCF, ²JCF, etc.), which is a key feature for assignment. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR: As a nucleus with 100% natural abundance and high sensitivity, ¹⁹F NMR is particularly informative for fluorinated compounds researchgate.net. The ¹⁹F NMR spectrum of this compound is expected to show two distinct signals: one for the single fluorine atom attached directly to the aromatic ring and another for the three equivalent fluorine atoms of the trifluoromethyl (-CF₃) group. The relative integration of these peaks would be 1:3, respectively. The signal for the aromatic fluorine would likely be split by neighboring protons, while the -CF₃ signal would appear as a singlet or a finely split multiplet due to long-range couplings.

Table 1: Predicted NMR Spectroscopic Features for this compound

Nucleus Number of Signals Predicted Chemical Shift Region Expected Multiplicity & Coupling
¹H 3Aromatic region (~7.0-8.0 ppm)Complex multiplets due to H-H and H-F coupling.
¹³C 7Aromatic region (~110-140 ppm); CF₃ region (~120-130 ppm)Signals split by coupling to fluorine (¹JCF, ²JCF, etc.). CF₃ carbon appears as a quartet.
¹⁹F 2Ar-F: ~ -100 to -140 ppm; CF₃: ~ -60 to -65 ppmAr-F: Multiplet due to coupling with protons. CF₃: Singlet or narrow multiplet.

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation patterns of a compound. The molecular formula of this compound is C₇H₃ClF₄, corresponding to a monoisotopic mass of approximately 197.98 amu.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed. A characteristic feature would be the presence of an M+2 peak at approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes). Common fragmentation pathways for this molecule would likely involve the loss of substituent atoms or groups, leading to the formation of various fragment ions.

Table 2: Predicted Key Ions in the Mass Spectrum of this compound

Ion m/z (for ³⁵Cl) Identity
[M]⁺~198Molecular Ion
[M+2]⁺~200Molecular Ion with ³⁷Cl isotope
[M-F]⁺~179Loss of a fluorine atom
[M-Cl]⁺~163Loss of a chlorine atom
[M-CF₃]⁺~129Loss of the trifluoromethyl group
[CF₃]⁺69Trifluoromethyl cation

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹.

C-C stretching: Aromatic ring C-C stretching vibrations give rise to a series of bands between 1400 and 1600 cm⁻¹.

C-F stretching: The C-F stretch for the fluorine atom on the aromatic ring is expected in the 1200-1300 cm⁻¹ region.

CF₃ group vibrations: The trifluoromethyl group is associated with very strong and characteristic absorption bands, typically in the 1100-1400 cm⁻¹ range, corresponding to symmetric and asymmetric C-F stretching modes.

C-Cl stretching: The C-Cl stretching vibration is expected to appear as a strong band in the lower frequency region, typically between 600 and 800 cm⁻¹.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state nih.gov. This technique can provide accurate data on bond lengths, bond angles, and intermolecular interactions within the crystal lattice wikipedia.org.

For this compound, a successful single-crystal X-ray diffraction analysis would require growing a high-quality single crystal of the compound, which is often a rate-limiting step nih.gov. If a suitable crystal were obtained, the analysis would unambiguously confirm the substitution pattern on the benzene ring and reveal details about the molecule's conformation, such as the rotational orientation of the trifluoromethyl group relative to the plane of the aromatic ring. As of now, the crystal structure of this compound does not appear to be publicly available in crystallographic databases.

Computational Chemistry Approaches for Understanding Molecular Properties and Reactivity

Computational chemistry provides theoretical insights into molecular structure and properties, complementing experimental data.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules researchgate.net. For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to:

Optimize Molecular Geometry: Determine the lowest energy conformation of the molecule, providing theoretical values for bond lengths and angles.

Analyze Electronic Properties: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability ekb.eg.

Generate Molecular Electrostatic Potential (MEP) Maps: Visualize the electron density distribution to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting sites of chemical reactivity.

Predict Spectroscopic Data: DFT can be used to calculate theoretical vibrational frequencies (for IR/Raman spectra) and NMR chemical shifts, which can aid in the assignment of experimental spectra.

These computational approaches offer a powerful predictive tool for understanding the fundamental properties of this compound, especially when experimental data is limited.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the behavior of molecules and their interactions at an atomic level. For this compound, MD simulations can elucidate the nature and strength of its intermolecular forces, which govern its physical properties such as boiling point, solubility, and aggregation behavior.

The primary intermolecular forces at play for this compound are dipole-dipole interactions and London dispersion forces. The molecule possesses a net dipole moment due to the presence of highly electronegative fluorine and chlorine atoms, as well as the trifluoromethyl group. These create an uneven distribution of electron density across the aromatic ring, leading to a permanent molecular dipole. In a simulation, these dipoles would orient themselves to maximize attractive interactions, where the positive end of one molecule aligns with the negative end of another. nmrdb.org

A typical MD simulation for this compound would involve the following steps:

System Setup: A simulation box is defined and populated with numerous molecules of this compound. The initial positions and velocities of the atoms are set, often in a random arrangement to simulate a liquid or gaseous state.

Force Field Application: A suitable force field is chosen to describe the potential energy of the system. The force field is a set of parameters that define the bond lengths, angles, dihedrals, and non-bonded interactions (van der Waals and electrostatic) between atoms.

Simulation Run: The system is allowed to evolve over time by integrating Newton's equations of motion. The simulation is typically run for nanoseconds to microseconds, allowing the system to reach thermal equilibrium.

Trajectory Analysis: The simulation produces a trajectory file that records the positions, velocities, and forces of all atoms at each time step. This trajectory is then analyzed to calculate various properties.

From the analysis, key metrics such as the radial distribution function (RDF) can be calculated. The RDF would reveal the probable distances between the centers of mass of neighboring molecules, providing insight into the condensed-phase structure. Furthermore, the simulation can quantify the energetic contributions of both electrostatic (dipole-dipole) and van der Waals (dispersion) forces to the total intermolecular interaction energy. This data provides a detailed picture of how these molecules interact with one another in a condensed phase.

Table 1: Predicted Intermolecular Interaction Properties for this compound (Note: The following data is illustrative and based on computational predictions for similar halogenated aromatic compounds.)

Interaction TypePredicted Contribution to Cohesive EnergyCharacteristic Distance (from RDF)
Dipole-Dipole InteractionsModerate~3.5 - 4.5 Å
London Dispersion ForcesStrong~4.0 - 5.0 Å

Prediction of Reaction Pathways and Transition States

Computational chemistry provides essential tools for predicting the reactivity of molecules like this compound and for mapping out potential reaction pathways. By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive potential energy surface can be constructed to understand reaction mechanisms and predict outcomes.

Electrophilic Aromatic Substitution (EAS)

The benzene ring in this compound is substituted with three groups: a chloro group (-Cl), a fluoro group (-F), and a trifluoromethyl group (-CF₃). The directing effects of these substituents determine the position of attack for an incoming electrophile.

-Cl and -F groups: Halogens are weakly deactivating yet are ortho, para-directors due to their ability to donate a lone pair of electrons through resonance, which helps stabilize the positively charged intermediate (the sigma complex). organicchemistrytutor.com

-CF₃ group: The trifluoromethyl group is a very strong electron-withdrawing group due to the high electronegativity of the fluorine atoms (inductive effect). It is strongly deactivating and a meta-director. youtube.comstudy.com

When these competing effects are considered, the positions for electrophilic attack can be predicted. The powerful deactivating nature of the -CF₃ group will significantly reduce the nucleophilicity of the ring, making EAS reactions require harsh conditions. The directing effects are as follows:

Position 4: para to -Cl, meta to -F, ortho to -CF₃.

Position 5: meta to -Cl, para to -F, meta to -CF₃.

Position 6: ortho to -Cl, meta to -F, meta to -CF₃.

The strongest activating (or least deactivating) influence will likely dominate. The ortho, para-directing halogens will compete with the meta-directing -CF₃ group. The most likely positions for electrophilic attack are positions 5 and 6, which are meta to the strongly deactivating -CF₃ group and are activated by one of the halogens. Computational methods can precisely calculate the energies of the sigma-complex intermediates for attack at each position to determine the most favorable pathway. gaussian.com

Table 2: Predicted Relative Energies of Intermediates in Electrophilic Nitration (Note: This data is illustrative, based on established directing effects. Lower relative energy indicates a more stable intermediate and a more likely reaction pathway.)

Position of AttackDirecting InfluencesPredicted Relative Energy of Sigma Complex (kcal/mol)
4para to -Cl, ortho to -CF₃+5.2
5para to -F, meta to -CF₃, meta to -Cl+1.5
6ortho to -Cl, meta to -CF₃, meta to -F0 (Reference)

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is another important reaction pathway, particularly for aromatic rings that are electron-deficient. wikipedia.org The presence of the strongly electron-withdrawing -CF₃ group, along with the -Cl and -F groups, makes the ring susceptible to attack by strong nucleophiles.

In an SNAr reaction, a nucleophile attacks the ring to form a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com This intermediate is stabilized by electron-withdrawing groups, especially those located ortho or para to the leaving group. masterorganicchemistry.com In this compound, both chlorine and fluorine can potentially act as leaving groups.

Attack at C-2 (displacing -Cl): The -CF₃ group is ortho to the site of attack, which would strongly stabilize the negative charge in the Meisenheimer complex.

Attack at C-3 (displacing -F): The -CF₃ group is meta to the site of attack, providing less stabilization to the intermediate.

Therefore, nucleophilic attack is predicted to occur preferentially at the C-2 position, leading to the displacement of the chloride ion. Computational modeling of the transition states for the formation of the Meisenheimer complexes at both positions would confirm that the pathway involving attack at C-2 has a lower activation energy.

Table 3: Predicted Relative Activation Energies for Nucleophilic Substitution with NaOCH₃ (Note: This data is illustrative and based on the principles of SNAr reactions. A lower activation energy indicates a faster reaction rate.)

Position of AttackLeaving GroupPosition of -CF₃ Relative to AttackPredicted Relative Activation Energy (kcal/mol)
C-2Cl⁻ortho0 (Reference)
C-3F⁻meta+8.7

Applications of 2 Chloro 3 Fluorobenzotrifluoride in Advanced Materials and Specialized Chemical Synthesis

Role as a Precursor in Pharmaceutical Development

2-Chloro-3-fluorobenzotrifluoride is a valuable intermediate in the synthesis of pharmaceutical compounds. The presence of the trifluoromethyl group, in particular, is highly sought after in medicinal chemistry for its ability to enhance the metabolic stability and bioavailability of drug candidates.

Synthesis of Biologically Active Molecules and Drug Candidates

While direct synthesis of major drug candidates from this compound is not extensively documented in publicly available research, its structural motifs are present in various biologically active molecules. For instance, a Chinese patent describes a synthetic route to 2-trifluoromethyl benzamide (B126) starting from 2,3-dichloro benzotrifluoride (B45747), which proceeds through the key intermediate 2-fluoro-3-chloro-benzotrifluoride google.com. This intermediate is structurally identical to this compound. 2-Trifluoromethyl benzamide and its derivatives are important pharmacophores, and this synthetic pathway highlights the role of this compound as a crucial precursor.

The broader family of chlorobenzotrifluoride compounds are recognized as important intermediates in the synthesis of various pharmaceutical agents googleapis.com. The strategic placement of chloro, fluoro, and trifluoromethyl groups on the aromatic ring allows for selective reactions to build more complex molecules with desired pharmacological activities.

Incorporation of Fluorine for Enhanced Metabolic Stability

The trifluoromethyl group is a key feature of this compound and is widely incorporated into drug candidates to improve their metabolic stability. The strong carbon-fluorine bond is resistant to metabolic cleavage by enzymes in the body, which can prolong the drug's half-life and enhance its therapeutic effect. The introduction of fluorine can also increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target.

Utility in Agrochemical Formulations

Similar to its role in pharmaceuticals, this compound and related compounds serve as important intermediates in the production of modern agrochemicals. The presence of the trifluoromethyl group often imparts desirable properties to the final product, such as increased efficacy and selectivity.

Development of Fungicides, Herbicides, and Insecticides

The patent literature indicates that chlorobenzotrifluoride compounds are valuable intermediates in the synthesis of agricultural products, particularly herbicides googleapis.comepo.org. While specific examples detailing the direct use of this compound are not prevalent, the general class of compounds is well-established in this field. For example, the synthesis of certain herbicides involves the transformation of substituted nitrobenzotrifluorides into chlorobenzotrifluorides googleapis.comepo.org.

The structural components of this compound are found in various active agrochemical ingredients. The combination of halogen and trifluoromethyl substituents on a benzene (B151609) ring is a common feature in many modern pesticides.

Design of Agrochemicals with Improved Efficacy and Selectivity

The trifluoromethyl group, a key component of this compound, plays a significant role in enhancing the efficacy and selectivity of agrochemicals. By modifying the electronic properties and lipophilicity of the molecule, the trifluoromethyl group can improve its interaction with the target pest or weed, leading to higher potency. Furthermore, the strategic placement of substituents on the aromatic ring can influence the compound's selectivity, making it more effective against target organisms while minimizing harm to non-target species and the environment.

Contributions to Specialty Chemicals and Advanced Materials Science

The reactivity of this compound makes it a useful precursor for the synthesis of various specialty chemicals and as a monomer or building block in the creation of advanced materials. The presence of multiple reactive sites on the molecule allows for its incorporation into a diverse range of chemical structures.

The synthesis of fluoroaromatic compounds, which can be used as intermediates for dyes and other specialty chemicals, can start from chloronitrobenzene precursors epo.org. This highlights the general utility of compounds with the structural features of this compound in the broader chemical industry.

Building Block for Fluorinated Polymers and High-Performance Materials

Fluorinated polymers, such as polyaryletherketones (PAEKs), are a class of high-performance materials known for their exceptional thermal stability, chemical resistance, and mechanical strength. The synthesis of these polymers often proceeds through nucleophilic aromatic substitution, where aromatic dihalides are reacted with bisphenol salts.

The structure of this compound, containing both a reactive chlorine and a fluorine atom, makes it a potential monomer for creating novel fluorinated polymers. The strong C-F and C-Cl bonds, along with the electron-withdrawing nature of the trifluoromethyl (-CF3) group, can impart several desirable characteristics to the resulting polymer backbone:

Enhanced Thermal Stability: The inherent strength of the carbon-fluorine bond contributes to a polymer backbone that can withstand high temperatures without degradation.

Chemical Inertness: The fluorine atoms provide a protective shield along the polymer chain, making it resistant to a wide range of chemicals and solvents.

Low Surface Energy: The presence of fluorinated groups typically leads to materials with low surface energy, resulting in properties such as hydrophobicity and low friction.

While specific examples of polymerization using 2-Chloro-3-fluorobenzotifluoride as a primary monomer are not extensively documented in public literature, its structural motifs are analogous to those used in the synthesis of advanced polyaryletherketones. google.comgoogle.com The general method for synthesizing these polymers involves reacting specialized fluoro or chloro monomers in a process of nucleophilic substitution. google.com

Synthesis of Dyes and Pigments with Enhanced Stability and Properties

Azo compounds, characterized by the -N=N- functional group, form the largest and most versatile class of organic dyes and pigments. nih.govmdpi.com Their color and performance properties, such as lightfastness and thermal stability, are highly dependent on the electronic nature of the aromatic rings attached to the azo bridge.

The synthesis of azo dyes involves a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by coupling with another electron-rich aromatic compound. justia.com Aromatic amines containing electron-withdrawing groups like halogens and trifluoromethyl groups are particularly valuable as diazo components. These substituents can significantly influence the final properties of the dye:

Color Modification: Halogen and -CF3 groups act as powerful auxochromes, modifying the electron distribution within the chromophore and shifting the absorption wavelength, which in turn changes the color of the dye.

Enhanced Stability: By withdrawing electron density from the aromatic system, these groups can increase the molecule's resistance to photochemical and thermal degradation, leading to pigments with superior lightfastness and stability. mdpi.com

Improved Performance: The incorporation of fluorine can lead to brighter colors and better performance in specific applications, such as dyeing synthetic fibers like polyester. mdpi.com

Through chemical modification, this compound can be converted into an aromatic amine (2-amino-3-chloro-4-fluorobenzotrifluoride). This derivative would serve as a potent precursor for creating high-performance azo dyes and pigments, where the unique combination of chloro, fluoro, and trifluoromethyl substituents would be expected to yield products with exceptional stability and distinct color characteristics. nih.govgoogle.com

Applications in Liquid Crystal and Electronic Material Synthesis

Liquid crystals (LCs) are essential materials for modern display technology, from televisions to mobile devices. The performance of a liquid crystal display (LCD) depends critically on the physical properties of the LC molecules, particularly their dielectric anisotropy (Δε). biointerfaceresearch.commdpi.com This property is determined by the molecule's shape and the magnitude and direction of its dipole moment.

Fluorinated compounds are indispensable in the design of modern liquid crystals. biointerfaceresearch.combohrium.com The strategic placement of fluorine atoms and trifluoromethyl groups on the molecular scaffold allows for precise tuning of the dielectric anisotropy. This compound is a key structural motif for creating calamitic (rod-shaped) liquid crystals with specific properties:

Negative Dielectric Anisotropy: For display modes like Vertical Alignment (VA), liquid crystals with a negative Δε are required. google.com This is achieved by creating a strong dipole moment perpendicular to the long axis of the molecule. The lateral chloro and fluoro substituents in a molecule derived from this compound contribute significantly to this perpendicular dipole.

Chemical Stability: The strength of the C-F bond ensures that the final liquid crystal molecules are stable and reliable for long-term device operation.

Research into fluorinated liquid crystals has specifically explored molecules containing 2,3-difluoro-phenylene and benzotrifluoride moieties, highlighting the importance of this type of substitution pattern for achieving the desired electro-optical properties in materials for advanced displays. biointerfaceresearch.commdpi.com

Research Applications in Analytical Chemistry and Proteomics

In analytical sciences, the precise detection and quantification of minute amounts of biochemical compounds is a constant challenge. Fluorinated reagents play a crucial role in enhancing the sensitivity and reliability of analytical techniques such as chromatography and medical imaging.

Use as Derivatization Reagent for Enhanced Detection and Quantification in Biochemical Assays

Derivatization is a chemical modification technique used to convert an analyte into a product with improved properties for analysis, typically by gas chromatography (GC) or high-performance liquid chromatography (HPLC). The primary goals of derivatization are to increase analyte volatility, improve chromatographic separation, and enhance detector response.

Fluorinated reagents are highly effective for this purpose, particularly for assays using sensitive detectors like the Electron Capture Detector (ECD). A compound structurally similar to the title molecule, 4-chloro-3,5-dinitrobenzotrifluoride (CNBF) , has been successfully used as a pre-column derivatization reagent for the HPLC analysis of amino acids.

The mechanism involves the nucleophilic substitution of the reactive chlorine atom on the CNBF ring by the amine group of an amino acid. This reaction tags the amino acid with the benzotrifluoride moiety. The strong electron-withdrawing properties of the two nitro groups and the trifluoromethyl group make the resulting derivative highly responsive to a UV detector, significantly lowering the limits of detection.

This established application suggests that this compound could serve as a valuable scaffold for designing new derivatization reagents. By modifying its structure, reagents could be developed to react specifically with different classes of biomolecules (e.g., amines, thiols, hydroxyls), enabling their sensitive detection in complex biological samples.

ParameterValue/Condition for CNBF Derivatization
Target AnalytesPrimary and Secondary Amino Acids
Reaction pH9.0 (Borate Buffer)
Reaction Temperature60°C
Reaction Time30 min
Detection Wavelength260 nm (UV)
Detection Limits (S/N=3)2.40–6.50 µmol L⁻¹

Development of Radioligands for Medical Imaging Modalities (e.g., Positron Emission Tomography)

Positron Emission Tomography (PET) is a powerful, non-invasive medical imaging technique that allows for the visualization and quantification of physiological processes in the body. The technique relies on the administration of a biologically active molecule labeled with a positron-emitting radionuclide, most commonly Fluorine-18 (¹⁸F).

The development of new PET radioligands is a major focus of medicinal chemistry research. A key target for imaging neuroinflammation is the 18 kDa Translocator Protein (TSPO), which is overexpressed in activated microglia in the brain. The design of effective TSPO radioligands requires careful tuning of molecular properties like binding affinity, selectivity, and lipophilicity to ensure good brain penetration and low non-specific binding.

Research in this area has explored the synthesis of analogs of a promising TSPO ligand, ER176, to develop a version suitable for labeling with the longer-lived ¹⁸F isotope. google.com This research is highly relevant to this compound as it specifically investigates the replacement of a 2-chloro substituent on a key phenyl ring with either a fluoro or a trifluoromethyl group. The study found that these substitutions were well-tolerated and resulted in new ligands with high binding affinity for TSPO. google.com

The findings demonstrate that the precise combination of chloro, fluoro, and trifluoromethyl groups on a phenyl ring is a critical design element for developing next-generation PET radioligands. The this compound structure represents a key scaffold whose derivatives are of significant interest for creating novel ¹⁸F-labeled probes for imaging targets like TSPO in the human brain. google.com

Binding Affinities (Ki) of ER176 Analogs for TSPO google.com
Compound ModificationRat Kidney Ki (nM)Human U87MG Ki (nM)
2-Chloro (ER176)2.162.01
2-Fluoro substitution2.342.62
3-Fluoro substitution3.783.94
4-Fluoro substitution3.003.03
2-Trifluoromethyl substitution2.862.88
3-Trifluoromethyl substitution 1.44 1.19
4-Trifluoromethyl substitution2.101.83

Future Directions and Emerging Research Avenues for 2 Chloro 3 Fluorobenzotrifluoride

Exploration of Novel Synthetic Methodologies

The development of efficient, selective, and sustainable methods for synthesizing 2-Chloro-3-fluorobenzotrifluoride is a primary research focus. Current industrial syntheses of related chlorobenzotrifluorides can involve harsh conditions or generate significant waste, prompting the exploration of greener alternatives. google.comgoogleapis.com

Sustainable and Green Chemistry Approaches in Synthesis

Future synthetic methodologies will increasingly align with the principles of green chemistry, focusing on reducing environmental impact and improving safety. eurekalert.orgsciencedaily.com Key research avenues include:

Flow Chemistry: Transitioning from batch to continuous flow processes can offer superior control over reaction parameters, enhance safety, and improve yield and purity. nih.gov Flow synthesis can minimize the handling of hazardous intermediates and allow for the efficient screening of reaction conditions, accelerating the optimization of synthetic routes to this compound. unimi.it

Biocatalysis: The use of enzymes (biocatalysts) for halogenation and other functional group transformations represents a frontier in green synthesis. nih.gov Research into halogenases and other engineered enzymes could lead to highly selective and environmentally benign pathways for producing chiral or specifically functionalized derivatives of benzotrifluorides under mild, aqueous conditions. mdpi.comillinois.edu

Eco-Friendly Reagents and Solvents: A significant push exists to replace hazardous reagents and solvents. For instance, developing methods that avoid toxic inputs like certain PFAS-based fluorinating agents is a key goal. amsterdamsciencepark.nluva.nl Research into PFAS-free synthesis, potentially using safer fluorine sources like caesium fluoride (B91410), is a promising direction. uva.nl A patented method for a related isomer, 2-fluoro-3-chloro-benzotrifluoride, highlights a route that avoids common flammable, explosive, or highly toxic reagents, indicating a trend toward safer industrial processes. google.com

Table 1: Comparison of Traditional vs. Green Synthetic Approaches
FeatureTraditional Batch SynthesisGreen Chemistry Approaches
Process Type Batch processingContinuous Flow, Biocatalysis
Reagents Often uses hazardous materials (e.g., strong acids, toxic halogens)Safer, renewable reagents; PFAS-free fluorination
Solvents Volatile organic compounds (VOCs)Water, supercritical fluids, ionic liquids
Energy Use Often requires high temperature and pressureMilder reaction conditions, improved heat transfer
Waste Higher waste generation, by-product formationMinimized waste (atom economy), recyclable catalysts
Safety Higher risk of thermal runaways and exposureEnhanced safety through smaller reaction volumes and automation

Catalyst Development for Highly Selective Transformations

Achieving high regioselectivity in the introduction of chloro and fluoro groups onto the benzotrifluoride (B45747) core is a significant challenge. Advanced catalyst design is crucial for developing more efficient and direct synthetic routes.

Transition-Metal Catalysis: Palladium-catalyzed cross-coupling and C-H activation reactions are powerful tools for forming C-F and C-Cl bonds. reading.ac.uk Future work will likely focus on designing heteroleptic palladium catalysts with specialized ligands, such as unsymmetrical phenanthroline derivatives, to achieve precise control over the fluorination of benzotrifluoride precursors. acs.orgacs.org

Photoredox and Electrophilic Fluorination: The use of photoredox catalysis, often employing agents like Selectfluor®, enables selective C-H fluorination under mild conditions. mdpi.com Research into catalysts based on transition metals (e.g., silver, copper) or organocatalysts can open new pathways for the direct and selective fluorination steps required in the synthesis of this compound. mdpi.comnih.gov

Catalyst Immobilization: To improve sustainability, research into immobilizing homogeneous catalysts on solid supports is growing. reading.ac.uk This approach facilitates catalyst recovery and reuse, reducing costs and minimizing metal contamination in the final product.

Discovery of New Applications in Emerging Technologies

While substituted benzotrifluorides are established intermediates, future research will explore their application in high-performance, next-generation technologies.

Advanced Battery Electrolytes: The high electrochemical stability and antioxidant properties of fluorinated compounds make them ideal candidates for electrolyte additives in lithium-ion and post-lithium-ion batteries. oaepublish.com Research indicates that fluorinated molecules can form a stable solid electrolyte interphase (SEI) on battery anodes, enhancing cycle life and safety. oaepublish.combatteriesnews.com Future studies could investigate this compound as a co-solvent or additive to improve the performance, safety, and longevity of high-voltage batteries. google.comgoogle.com

Organic Electronics: The electronic properties imparted by fluorine and chlorine atoms could be leveraged in materials for organic electronics, such as organic light-emitting diodes (OLEDs). The specific substitution pattern can influence the HOMO/LUMO energy levels of organic molecules, which is a critical parameter for designing efficient charge-transporting and emissive materials.

High-Performance Polymers: Incorporation of the this compound moiety into polymer backbones could yield materials with enhanced thermal stability, chemical resistance, and specific dielectric properties suitable for applications in aerospace, electronics, and specialty coatings.

Advanced Understanding of Structure-Reactivity Relationships

A fundamental understanding of how the arrangement of substituents on the benzotrifluoride ring influences its reactivity is crucial for optimizing syntheses and designing new applications.

Computational and Quantum Chemical Studies: Density Functional Theory (DFT) and other computational methods are powerful tools for predicting molecular properties. prensipjournals.com Future research will likely involve in-silico studies of this compound to model its molecular geometry, electrostatic potential, and frontier molecular orbitals. nih.govresearchgate.net Such studies can elucidate the reactivity of specific sites on the molecule, predict its behavior in reactions, and guide the rational design of new synthetic pathways.

Spectroscopic Analysis: Advanced spectroscopic techniques, particularly ¹⁹F NMR, are invaluable for characterizing fluorinated compounds and monitoring reaction pathways. acs.org Detailed analysis of the NMR chemical shifts and coupling constants of this compound can provide deep insights into its electronic structure and conformation.

Mechanistic Investigations: Detailed kinetic and mechanistic studies of key synthetic reactions, such as catalytic fluorination or C-H activation, will be essential. acs.org By identifying rate-determining steps and characterizing reaction intermediates, chemists can rationally design more efficient and selective processes.

Table 2: Key Parameters for Structure-Reactivity Analysis
ParameterMethod of InvestigationInformation Gained
Molecular Geometry DFT Calculations, X-ray CrystallographyBond lengths, bond angles, dihedral angles
Electronic Properties DFT, UV-Vis Spectroscopy, Cyclic VoltammetryHOMO/LUMO energies, energy gap, dipole moment, electrostatic potential
Reaction Kinetics In-situ NMR Spectroscopy, Reaction CalorimetryReaction rates, activation energies, catalyst turnover frequency
Intermediate Identification Cryogenic Spectroscopy, Mass SpectrometryCharacterization of transient species in a reaction pathway
Local Reactivity Fukui Functions, Multiphilic Descriptors (Computational)Identification of electrophilic and nucleophilic sites for targeted reactions

Interdisciplinary Research Collaborations for Translational Applications

Translating fundamental research on this compound into real-world applications requires robust collaboration between different scientific disciplines and sectors.

Academia-Industry Partnerships: Joint projects between universities and chemical or pharmaceutical companies are vital for scaling up promising synthetic routes and developing commercially viable products. halocarbonlifesciences.comdurham.ac.uk Such collaborations ensure that academic discoveries are relevant to industrial needs and can overcome the "valley of death" between lab-scale research and industrial application. nih.gov

Chemistry and Materials Science: Collaborations between synthetic chemists and materials scientists are essential for designing and testing new applications in areas like batteries and electronics. Chemists can synthesize novel derivatives, while materials scientists can fabricate and characterize devices to evaluate their performance.

Chemistry and Life Sciences: For pharmaceutical and agrochemical applications, close collaboration between medicinal chemists, biologists, and toxicologists is crucial. researchgate.netnih.gov This interdisciplinary approach allows for the efficient design, synthesis, and biological evaluation of new drug candidates or crop protection agents derived from this compound, ensuring both efficacy and safety.

Q & A

Basic: What are the recommended synthesis pathways for 2-Chloro-3-fluorobenzotrifluoride, and how can reaction conditions be optimized?

Answer:
The synthesis of halogenated benzotrifluorides like this compound often involves halogen exchange reactions. For example, Ashford’s Dictionary describes the use of o-chlorobenzotrichloride with hydrogen fluoride to produce trifluoromethyl derivatives via fluorination . Key optimization steps include:

  • Temperature control : Maintaining sub-100°C to avoid side reactions.
  • Catalyst selection : Lewis acids (e.g., SbF₃) enhance fluorination efficiency.
  • Purification : Fractional distillation or recrystallization to isolate the product.
    Validate purity using GC-MS or NMR, referencing spectral libraries like NIST .

Advanced: How can researchers resolve contradictions in reported physicochemical properties (e.g., boiling points) of halogenated benzotrifluorides?

Answer:
Discrepancies in data (e.g., boiling points) may arise from impurities or measurement conditions. To address this:

  • Reproduce experiments : Compare results under standardized conditions (e.g., pressure, purity ≥98%).
  • Cross-reference databases : Use NIST or EPA study protocols for validated data .
  • Statistical analysis : Apply error margin calculations to assess reproducibility. For example, if two studies report boiling points of 113°C and 118°C, evaluate instrumentation precision and sample preparation .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Storage : Use airtight containers in cool, ventilated areas to prevent degradation or volatilization .
  • Incompatible agents : Avoid oxidizers (e.g., peroxides, chlorates) to prevent explosive reactions .
  • Waste disposal : Segregate halogenated waste and use certified disposal services, as outlined in chemical safety reports .

Advanced: What strategies enable regioselective functionalization of this compound for derivatization studies?

Answer:
Regioselectivity challenges in trifluoromethylated aromatics can be addressed via:

  • Directed metalation : Use ortho-directing groups (e.g., -Cl) to control substitution patterns.
  • Cross-coupling reactions : Employ Pd-catalyzed Suzuki-Miyaura reactions with boronic acids, as demonstrated in pyridine analogs .
  • Computational modeling : Predict reactive sites using DFT calculations to guide experimental design.

Basic: Which analytical techniques are most effective for characterizing this compound?

Answer:

  • GC-MS : Ideal for assessing purity and identifying volatile byproducts .
  • ¹⁹F NMR : Quantifies trifluoromethyl groups and detects fluorinated impurities.
  • X-ray crystallography : Resolves molecular geometry, critical for structure-activity studies .

Advanced: How can researchers mitigate competing side reactions during nucleophilic aromatic substitution (NAS) in fluorinated benzotrifluorides?

Answer:
Competing reactions (e.g., dehalogenation) in NAS can be minimized by:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
  • Temperature modulation : Lower temperatures reduce radical pathways.
  • Additives : Incorporate crown ethers to enhance nucleophilicity of anions. Document deviations from EPA study plans to track unintended byproducts .

Basic: What are the environmental implications of this compound, and how are degradation pathways studied?

Answer:

  • Persistence studies : Conduct accelerated UV exposure tests to simulate photodegradation.
  • Biotransformation assays : Use microbial consortia to assess aerobic/anaerobic breakdown.
  • Waste management : Follow EPA guidelines for halogenated waste, including neutralization before disposal .

Advanced: How do electronic effects of the trifluoromethyl group influence the reactivity of this compound in electrophilic substitutions?

Answer:
The -CF₃ group is strongly electron-withdrawing, directing electrophiles to meta positions. This can be quantified via:

  • Hammett substituent constants (σ) : Compare reaction rates with non-fluorinated analogs.
  • Kinetic isotope effects : Probe transition states in deuteration studies.
    Contradictions in regiochemical outcomes may arise from solvent polarity or steric effects, requiring iterative experimental refinement .

Basic: How can researchers access spectral data for this compound, and what are common misinterpretation pitfalls?

Answer:

  • NIST WebBook : Provides mass spectra and IR data for cross-validation .
  • Pitfalls : Overlapping peaks in ¹H NMR (e.g., aromatic protons) may require decoupling or 2D-COSY for resolution.
  • Reference standards : Compare with structurally similar compounds like 4-Chloro-3-fluorobenzotrifluoride (CAS 32137-20-5) .

Advanced: What computational tools are recommended for predicting the environmental toxicity of this compound derivatives?

Answer:

  • QSAR models : Use EPI Suite or TEST software to estimate biodegradation and toxicity.
  • Molecular docking : Screen for interactions with biological receptors (e.g., cytochrome P450).
  • Lifecycle assessment (LCA) : Integrate synthesis, usage, and disposal data to evaluate ecological impact .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.